molecular formula C27H30N6O2 B1205679 4-(9-Acridinylamino)-N-(lysylglycyl)aniline CAS No. 83209-81-8

4-(9-Acridinylamino)-N-(lysylglycyl)aniline

Cat. No.: B1205679
CAS No.: 83209-81-8
M. Wt: 470.6 g/mol
InChI Key: YEXGYZIPIKLMOU-QFIPXVFZSA-N
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Description

4-(9-Acridinylamino)-N-(lysylglycyl)aniline is a complex organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities, including antitumor, antibacterial, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9-Acridinylamino)-N-(lysylglycyl)aniline typically involves multiple steps, starting from the acridine core. The general synthetic route includes:

    Formation of the acridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the amino group: The amino group is introduced at the 9-position of the acridine ring through nucleophilic substitution reactions.

    Attachment of the lysylglycyl moiety: This step involves the coupling of lysylglycyl with the acridine derivative using peptide coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated peptide synthesizers for the coupling steps and large-scale reactors for the cyclization and substitution reactions.

Chemical Reactions Analysis

Types of Reactions

4-(9-Acridinylamino)-N-(lysylglycyl)aniline can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The acridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while reduction can yield various amine derivatives.

Scientific Research Applications

4-(9-Acridinylamino)-N-(lysylglycyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules such as DNA and proteins.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(9-Acridinylamino)-N-(lysylglycyl)aniline involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA and inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication and repair . The inhibition of topoisomerase II leads to the formation of DNA strand breaks and ultimately induces cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(9-Acridinylamino)-N-(lysylglycyl)aniline is unique due to its specific structural features, including the lysylglycyl moiety, which may enhance its interactions with biological targets and improve its pharmacokinetic properties compared to other acridine derivatives.

Properties

IUPAC Name

(2S)-N-[2-[4-(acridin-9-ylamino)anilino]acetyl]-2,6-diaminohexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N6O2/c28-16-6-5-9-22(29)27(35)33-25(34)17-30-18-12-14-19(15-13-18)31-26-20-7-1-3-10-23(20)32-24-11-4-2-8-21(24)26/h1-4,7-8,10-15,22,30H,5-6,9,16-17,28-29H2,(H,31,32)(H,33,34,35)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXGYZIPIKLMOU-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NCC(=O)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NCC(=O)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701003202
Record name 2-{4-[(Acridin-9(10H)-ylidene)amino]anilino}-N-lysylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701003202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83209-81-8
Record name 4-(9-Acridinylamino)-N-(lysylglycyl)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083209818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{4-[(Acridin-9(10H)-ylidene)amino]anilino}-N-lysylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701003202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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